![molecular formula C9H12N2O5 B583569 [1'-13C]2'-Deoxyuridine CAS No. 478510-85-9](/img/structure/B583569.png)

[1'-13C]2'-Deoxyuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

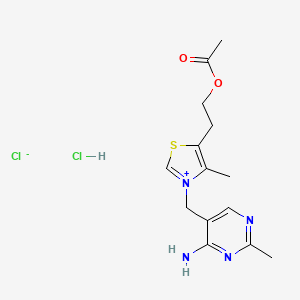

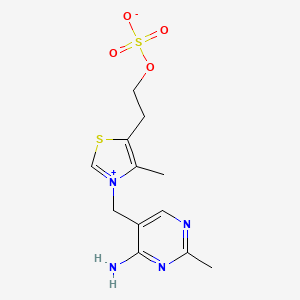

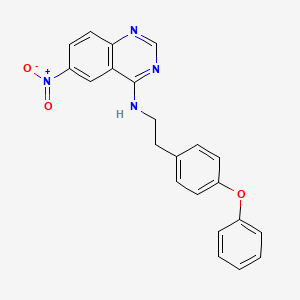

“[1’-13C]2’-Deoxyuridine” is a variant of 2’-Deoxyuridine . 2’-Deoxyuridine is a nucleoside that closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group . It is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .

Synthesis Analysis

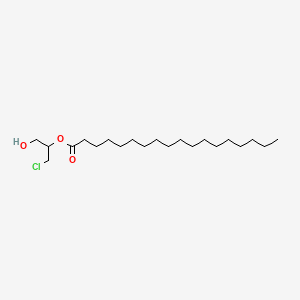

The synthesis of 2’-Deoxyuridine involves a plasma clean-up step with strong anion-exchange solid-phase extraction (SAX-SPE) followed by HPLC separation and atmospheric pressure chemical ionization mass spectrometry detection (APCI-MS) in a selected-ion monitoring (SIM) mode .

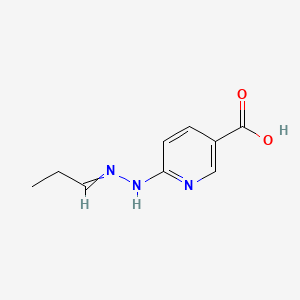

Molecular Structure Analysis

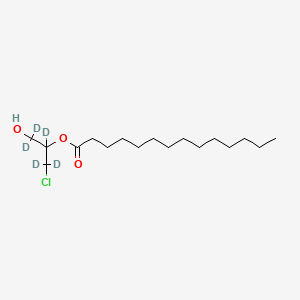

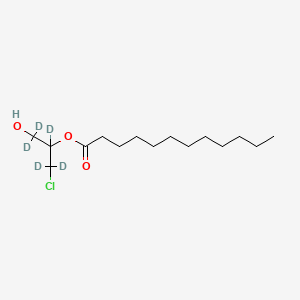

The molecular formula of 2’-Deoxyuridine is C9H12N2O5 . Its average mass is 228.202 Da and its monoisotopic mass is 228.074615 Da . The structure of 2’-Deoxyuridine consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Chemical Reactions Analysis

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . This conversion is crucial for the diagnosis of megaloblastic anemias due to vitamin B12 and folate deficiencies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxyuridine include a density of 1.5±0.1 g/cm3, an index of refraction of 1.603, a molar refractivity of 51.1±0.3 cm3, a polar surface area of 99 Å2, a polarizability of 20.3±0.5 10-24 cm3, a surface tension of 71.2±3.0 dyne/cm, and a molar volume of 148.8±3.0 cm3 .

科学的研究の応用

Cellular Turnover Kinetics

Studies often utilize nucleoside analogs like 5-Bromo-2′-deoxyuridine (BrdU) to measure cell population turnover in vivo. The development of mathematical models to describe BrdU uptake and loss in dividing cell populations allows for quantitative assessments of cell turnover kinetics, including rates of cell proliferation and loss Bonhoeffer, Mohri, Ho, & Perelson, 2000.

Modifications and Anticancer Potential

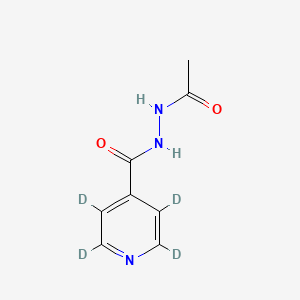

Research on 5-substituted-4-thio-2′-deoxyuridine nucleosides, chemically synthesized and studied by NMR and UV spectroscopy, indicates potential applications in monitoring modified bases at the DNA level and exploring their use as UVA-induced anticancer agents Zhang & Xu, 2011.

Impact on DNA Methylation and Differentiation

The impact of BrdU exposure on neural stem cells (NSCs) suggests that such nucleoside analogs can induce changes in global DNA methylation and influence cell differentiation. This highlights the utility and potential side effects of nucleoside analogs in stem cell research and therapeutic applications Schneider & d’Adda di Fagagna, 2012.

Antiviral Applications

Nucleoside analogs, like 5-formyl-2'-deoxyuridine, serve as starting points for generating novel 5-substituted pyrimidine nucleosides with significant antiviral activity against orthopoxviruses, illustrating the potential for using modified nucleosides in antiviral strategies Fan, Zhang, Zhou, Keith, Kern, & Torrence, 2006.

Probing Base Reactivity in DNA

Stable-isotope enriched nucleosides, including modifications of 2'-deoxyuridine, facilitate the study of base reactivity in DNA, offering insights into hydroxyl radical reactions of pyrimidine methyl groups. This application underscores the utility of nucleoside analogs in detailed DNA structure and function studies Burdzy, Noyes, Valinluck, & Sowers, 2002.

作用機序

Target of Action

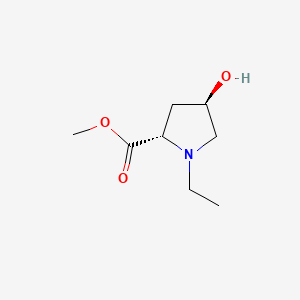

The primary targets of [1’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the metabolism of nucleosides, which are essential components of DNA and RNA.

Mode of Action

[1’-13C]2’-Deoxyuridine is an antimetabolite that gets converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting itself for thymidine in the DNA structure, thereby inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and repair. It is incorporated into the DNA structure during replication, leading to the production of faulty DNA . This process involves the recognition and removal of damaged or wrong bases by uracil DNA glycosylase .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The result of [1’-13C]2’-Deoxyuridine’s action is the production of faulty DNA, which cannot infect or destroy tissue . This is due to the compound’s ability to replace thymidine in the DNA structure, thereby inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases .

Safety and Hazards

生化学分析

Biochemical Properties

[1’-13C]2’-Deoxyuridine interacts with various enzymes and proteins during biochemical reactions. It is converted to deoxyuridine triphosphate during DNA synthesis . This conversion is essential for the formation of DNA, indicating the significant role of [1’-13C]2’-Deoxyuridine in DNA replication and cell division .

Cellular Effects

The effects of [1’-13C]2’-Deoxyuridine on cells are profound. It has been found to enhance the growth of Chinese hamster ovary (CHO) cells, leading to an increase in antibody concentration . Additionally, [1’-13C]2’-Deoxyuridine has been observed to have an inhibitory and promutagenic effect on RNA transcription .

Molecular Mechanism

The molecular mechanism of [1’-13C]2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is crucial for the formation of DNA, indicating the significant role of [1’-13C]2’-Deoxyuridine at the molecular level .

Temporal Effects in Laboratory Settings

The effects of [1’-13C]2’-Deoxyuridine can change over time in laboratory settings. For instance, it has been observed to have an inhibitory and promutagenic effect on RNA transcription

Metabolic Pathways

[1’-13C]2’-Deoxyuridine is involved in the metabolic pathway of DNA synthesis, where it is converted to deoxyuridine triphosphate . This process involves various enzymes and cofactors, and is crucial for the formation of DNA .

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-ROGMPORQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。